molecular formula C3H4N4O2 B12049125 N-hydroxy-1,2,4-oxadiazole-3-carboximidamide CAS No. 39512-81-7

N-hydroxy-1,2,4-oxadiazole-3-carboximidamide

Cat. No.: B12049125
CAS No.: 39512-81-7
M. Wt: 128.09 g/mol
InChI Key: MYJHYGFHDJISCG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-1,2,4-oxadiazole-3-carboximidamide typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid, which is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-1,2,4-oxadiazole-3-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield N-oxides, while reduction reactions can produce amines or other reduced derivatives .

Comparison with Similar Compounds

N-hydroxy-1,2,4-oxadiazole-3-carboximidamide can be compared with other oxadiazole derivatives, such as:

  • 1,2,3-oxadiazole
  • 1,2,5-oxadiazole
  • 1,3,4-oxadiazole

These compounds share the oxadiazole ring structure but differ in the position of the nitrogen and oxygen atoms, leading to variations in their chemical properties and biological activities .

Biological Activity

N-hydroxy-1,2,4-oxadiazole-3-carboximidamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Overview of Oxadiazole Compounds

Oxadiazoles are five-membered heterocycles that have been extensively studied due to their significant pharmacological properties. Compounds within this class exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The structural diversity of oxadiazoles allows for modifications that can enhance their biological efficacy and selectivity.

This compound demonstrates its biological activity primarily through:

  • Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells by activating apoptotic pathways. This process may involve modulation of the p53 pathway and activation of caspases, which are crucial for programmed cell death .
  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial pathogens. Its mechanism includes disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Anticancer Activity

Recent investigations into the anticancer properties of this compound have revealed promising results:

  • Cytotoxicity : This compound exhibits significant cytotoxic effects against several cancer cell lines, including leukemia and breast cancer cells. For instance, studies have reported IC50 values ranging from 25.72 μM to lower concentrations depending on the specific cell line tested .
  • Case Studies : In vivo studies have demonstrated that treatment with this compound leads to reduced tumor growth in mouse models. Notably, one study indicated a suppression of tumor growth in mice treated with this compound compared to control groups .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Efficacy Against Pathogens : The compound has shown activity against gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium. Its effectiveness suggests potential applications in treating infections caused by these resistant strains .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other oxadiazole derivatives. The following table summarizes key structural features and activities:

Compound NameStructureUnique FeaturesAnticancer Activity (IC50)
5-Ethyl-N-hydroxy-1,2,4-oxadiazole-3-carboximidamideC5H7N5O2Hydroxyl group enhances solubility25.72 ± 3.95 μM
4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamideC3H5N5O2Different isomer may show distinct activityNot specified
Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylateC6H8N4O3Ester derivative with altered pharmacokineticsNot specified

Research Findings and Future Directions

The ongoing research on this compound suggests that further modifications could enhance its bioactivity and selectivity against specific targets. Molecular docking studies have indicated that this compound interacts with proteins involved in cancer cell proliferation and survival pathways through hydrogen bonding and hydrophobic interactions .

Future studies should focus on:

  • Optimization of Chemical Structure : Modifications to improve bioavailability and reduce toxicity.
  • In Vivo Studies : Comprehensive animal model studies to evaluate long-term efficacy and safety.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its anticancer and antimicrobial effects.

Properties

CAS No.

39512-81-7

Molecular Formula

C3H4N4O2

Molecular Weight

128.09 g/mol

IUPAC Name

N'-hydroxy-1,2,4-oxadiazole-3-carboximidamide

InChI

InChI=1S/C3H4N4O2/c4-2(6-8)3-5-1-9-7-3/h1,8H,(H2,4,6)

InChI Key

MYJHYGFHDJISCG-UHFFFAOYSA-N

Isomeric SMILES

C1=NC(=NO1)/C(=N/O)/N

Canonical SMILES

C1=NC(=NO1)C(=NO)N

Origin of Product

United States

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